

Introduction: Unveiling the Molecular Architecture of a Selective Host

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Compound of Interest

Compound Name: *Cesium ionophore II*

CAS No.: 92003-62-8

Cat. No.: B1598172

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Cesium Ionophore II, known systematically as 4-tert-Butylcalix[1]arene-hexaacetic acid hexaethyl ester, is a sophisticated macrocyclic molecule belonging to the calixarene family.[2][3][4] Calixarenes are renowned in the field of supramolecular chemistry for their unique cup-like structure, which allows them to act as "host" molecules, selectively binding "guest" ions or molecules within their cavity.[5][6] This capability is the foundation of their function as ionophores—lipid-soluble molecules that can transport ions across a lipid barrier, such as a membrane.

The primary application for which **Cesium Ionophore II** is recognized is in the fabrication of ion-selective electrodes (ISEs), particularly for the detection of cesium (Cs⁺) and, interestingly, ethylammonium ions.[2][7] This dual selectivity highlights a crucial concept in host-guest chemistry: the binding affinity is a function of multiple factors, including the size, charge, and shape of the guest ion, as well as the composition of the surrounding medium. This guide provides a comprehensive examination of the chemical structure that dictates this function and outlines the rigorous analytical methodologies required to ascertain the purity, a critical parameter for its reliable performance in research and development.

Part 1: The Molecular Blueprint of Cesium Ionophore II

The efficacy of **Cesium Ionophore II** originates from its distinct and highly organized three-dimensional structure. It is built upon a calix[1]arene scaffold, meaning it consists of six

phenolic units linked by methylene bridges. This forms a pre-organized, basket-shaped macrocycle.

Several key structural features contribute to its ionophoric properties:

- **The Calix[1]arene Cavity:** The macrocyclic ring forms a defined cavity, the size of which is crucial for selectively accommodating ions. The "6" in its name denotes a larger, more flexible cavity compared to smaller calix[4]arenes.
- **Pendant Coordinating Groups:** Attached to the phenolic oxygens are six ethyl acetate "arms." The oxygen atoms of these ester groups are the primary binding sites, forming a coordination sphere that chelates the target cation.
- **Tert-Butyl Groups:** Positioned on the "upper rim" of the calixarene, these bulky, lipophilic groups enhance the molecule's solubility in organic solvents and the polymeric membranes used in ISEs. They also prevent the self-aggregation of the ionophore molecules.

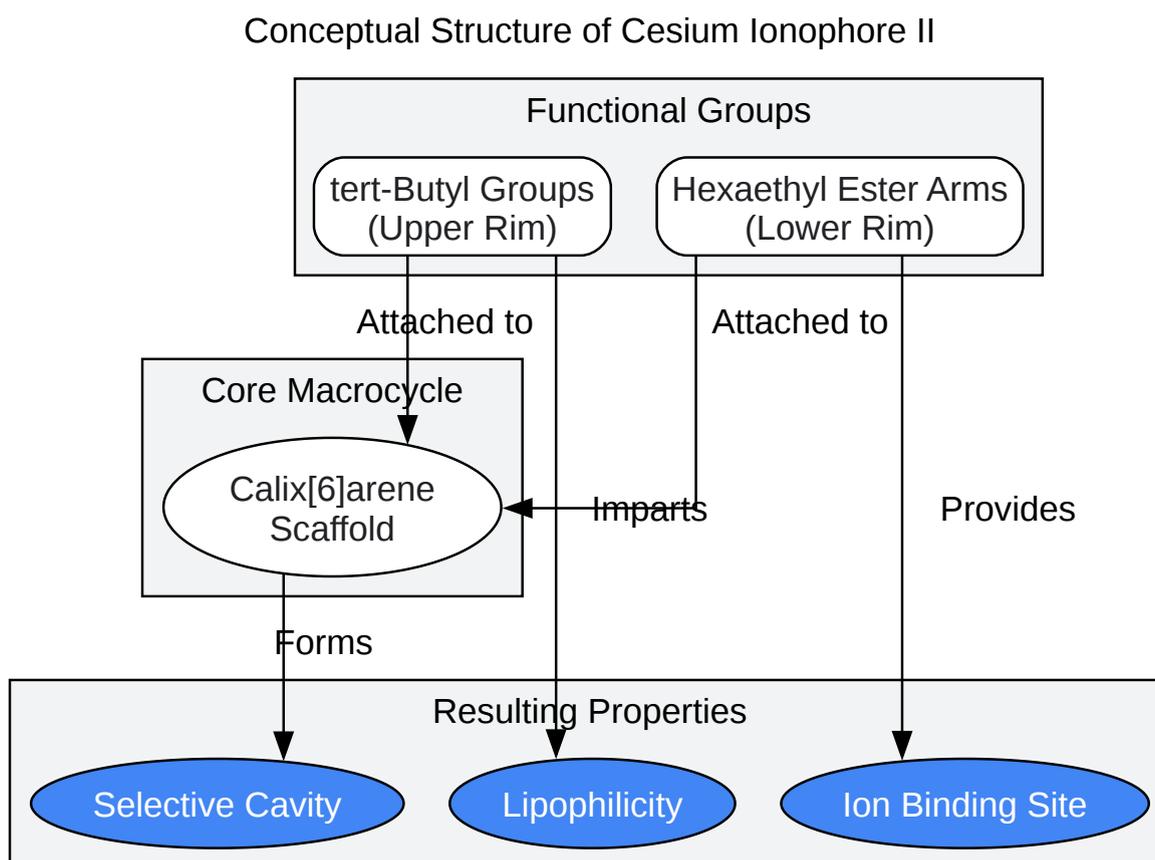
Core Chemical Identifiers

The fundamental properties of **Cesium Ionophore II** are summarized below.

Property	Value	Reference
Systematic Name	4-tert-Butylcalix[1]arene-hexaacetic acid hexaethyl ester	[3][4]
CAS Number	92003-62-8	[2][3]
Molecular Formula	C ₉₀ H ₁₂₀ O ₁₈	[1][2][3]
Molecular Weight	1489.91 g/mol	[2][3]
Melting Point	257-263 °C	[3]
Typical Purity	≥95-98%	[2][3]

Structural Representation

The diagram below illustrates the logical arrangement of the functional components of **Cesium Ionophore II**.



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Caption: Logical components of **Cesium Ionophore II**'s structure.

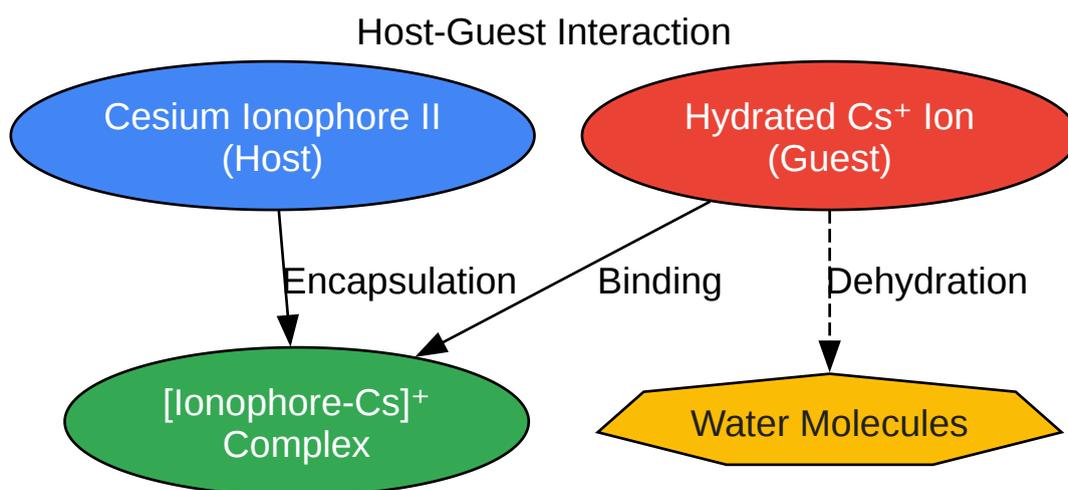
Part 2: Mechanism of Cesium Ion Recognition

The process of ion recognition is a dynamic equilibrium where the ionophore encapsulates a cation. This interaction is driven by the favorable energetic gain from the coordination of the cation by the oxygen atoms of the ester groups, which compensates for the energy required to shed the ion's hydration shell.

The selectivity for cesium is rooted in the "principle of preorganization" and the "best-fit" model. The flexible calix[1]arene backbone can adopt a conformation where the six pendant ester

arms create a three-dimensional binding pocket. The size of this pocket and the arrangement of the coordinating oxygen atoms are particularly well-suited for the ionic radius of the cesium cation (167 pm). While smaller alkali ions like sodium (102 pm) or potassium (138 pm) can also be bound, their coordination is often less optimal, leading to lower stability constants for the resulting complex.^[8] This difference in binding strength is the basis for the ionophore's selectivity.

The diagram below illustrates this host-guest binding mechanism.



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Caption: The encapsulation of a cesium ion by the ionophore.

Part 3: A Self-Validating System for Purity Assessment

For an ionophore to function reliably in a sensor or separation system, its purity must be unequivocally established. Impurities, such as residual solvents, starting materials from synthesis, or side-products, can compete for ion binding or alter the electrical properties of a membrane, leading to inaccurate measurements. A robust quality control workflow, therefore, employs orthogonal analytical techniques where each method validates the others, creating a self-validating system.

Methodology 1: High-Performance Liquid Chromatography (HPLC) for Purity Profiling

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A reversed-phase method is ideal for **Cesium Ionophore II** due to the molecule's significant hydrophobic character.

Causality of Experimental Choices:

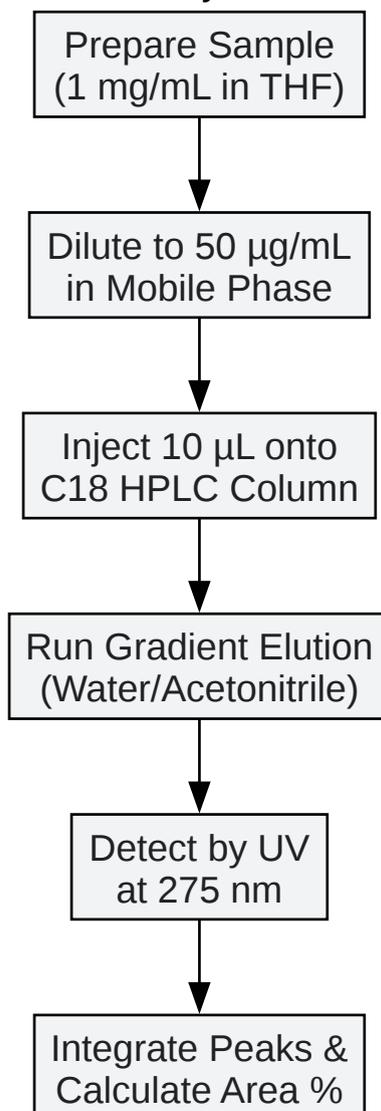
- **Stationary Phase:** A C18 (octadecylsilyl) column is chosen because its long alkyl chains provide strong hydrophobic interactions with the tert-butyl and aromatic groups of the ionophore, ensuring good retention and separation from more polar impurities.
- **Mobile Phase:** A gradient of an organic solvent (like acetonitrile or methanol) and water is used. Starting with a higher water content allows polar impurities to elute first. Gradually increasing the organic solvent concentration then elutes the ionophore. This gradient approach ensures sharp peaks and efficient separation over a wide polarity range.
- **Detection:** A UV detector is used, typically set to a wavelength where the benzene rings of the calixarene backbone absorb strongly (e.g., ~270-280 nm). The purity is calculated from the relative area of the main peak compared to the total area of all peaks.

Step-by-Step Protocol for HPLC Purity Analysis:

- **Standard Preparation:** Accurately weigh ~1 mg of **Cesium Ionophore II** and dissolve it in 1 mL of tetrahydrofuran (THF) to create a 1 mg/mL stock solution.
- **Sample Preparation:** Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a final concentration of ~50 µg/mL.
- **Chromatographic Conditions:**
 - **Column:** C18, 4.6 mm x 150 mm, 5 µm particle size.
 - **Mobile Phase A:** Water.
 - **Mobile Phase B:** Acetonitrile.

- Gradient: Start at 50% B, ramp to 100% B over 15 minutes, hold for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Detector: UV at 275 nm.
- Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak corresponding to **Cesium Ionophore II**. A purity of $\geq 98\%$ is typically required for sensor applications.

HPLC Purity Workflow



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Caption: Step-by-step workflow for HPLC purity analysis.

Methodology 2: Quantitative NMR (qNMR) for Absolute Purity

While HPLC provides a relative purity profile, quantitative ^1H NMR (qNMR) can determine the absolute purity or assay value of the material against a certified internal standard.^[9] This provides an orthogonal validation of the purity value obtained from HPLC.

Causality of Experimental Choices:

- **Internal Standard:** A standard with high purity, known proton count, and signals that do not overlap with the analyte is chosen. Maleic acid or dimethyl sulfone are common choices. The standard must be accurately weighed.
- **Solvent:** A deuterated solvent that fully dissolves both the ionophore and the internal standard is required (e.g., Chloroform-d).
- **Acquisition Parameters:** A long relaxation delay (D1, typically 5 times the longest T1 relaxation time) is critical to ensure all protons fully relax between scans, which is essential for accurate signal integration.

Step-by-Step Protocol for qNMR Analysis:

- **Sample Preparation:** Accurately weigh ~15 mg of **Cesium Ionophore II** and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial.
- **Dissolution:** Dissolve the mixture in ~0.7 mL of deuterated chloroform (CDCl_3).
- **NMR Acquisition:**
 - Acquire a ^1H NMR spectrum on a spectrometer of ≥ 400 MHz.
 - Use a relaxation delay (D1) of at least 30 seconds.

- Ensure a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the peaks being integrated).
- Data Processing: Carefully phase and baseline-correct the spectrum.
- Calculation: Integrate a well-resolved signal from the ionophore (e.g., the methylene protons of the ester arms) and a signal from the internal standard. Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for each signal.

Methodology 3: Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is the definitive technique for confirming the molecular weight of **Cesium Ionophore II**, providing an essential check of its chemical identity.

Causality of Experimental Choices:

- Ionization Technique: A soft ionization method like Electrospray Ionization (ESI) is ideal. It imparts minimal energy to the molecule, preventing fragmentation and allowing for the observation of the intact molecular ion.
- Expected Ions: Due to the presence of basic oxygen atoms and the common presence of trace sodium salts, the primary observed ions will be adducts, such as $[M+H]^+$, $[M+Na]^+$, or $[M+K]^+$. Observing the correct mass-to-charge ratio for these adducts confirms the molecular weight of 1489.91 Da.

Step-by-Step Protocol for MS Analysis:

- Sample Preparation: Prepare a dilute solution of the ionophore (~10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
- Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5 µL/min).
- Data Acquisition: Acquire a full scan mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 500-2000).

- Analysis: Identify the peaks corresponding to the expected adducts and confirm that their m/z values match the theoretical values based on the molecular formula $C_{90}H_{120}O_{18}$.

Summary of Expected Analytical Results

Technique	Parameter	Expected Result for High-Purity Sample
HPLC	Purity	≥98% (by area normalization)
1H NMR	Structural Confirmation	Spectrum consistent with the proposed structure; correct integrations.
qNMR	Assay	98.0% - 102.0% vs. certified standard.
MS (ESI+)	Identity (m/z)	$[M+Na]^+$ at ~1512.86 Da

Part 4: Protocols for Purification

Achieving the high purity required for sensitive applications necessitates robust purification strategies following the chemical synthesis of the ionophore. The typical approach for a large, lipophilic molecule like this involves a combination of chromatography and recrystallization.

Methodology 1: Silica Gel Column Chromatography

This technique separates compounds based on their polarity. It is highly effective at removing more polar or less polar impurities from the crude synthetic product.

Causality of Experimental Choices:

- Stationary Phase: Silica gel is used as it is a polar adsorbent.
- Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is employed. The product, being moderately polar due to the ester groups but overall dominated by its hydrocarbon backbone, will travel up the column. By starting with a low polarity eluent (high hexane content) and gradually increasing the polarity (adding more ethyl acetate), impurities can be selectively washed off before the desired product is eluted.

Step-by-Step Protocol for Column Chromatography:

- **Column Packing:** Prepare a silica gel slurry in hexane and pack it into a glass column.
- **Sample Loading:** Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.
- **Elution:** Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
- **Fraction Collection:** Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.
- **Solvent Evaporation:** Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ionophore.

Methodology 2: Recrystallization

Recrystallization is a final polishing step to remove trace impurities and obtain a highly crystalline, pure solid.

Causality of Experimental Choices: The key is to find a solvent or solvent pair in which the ionophore is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities should either be insoluble or highly soluble at all temperatures. For a molecule like **Cesium Ionophore II**, a solvent system like ethanol/chloroform or methanol/dichloromethane might be effective.

Step-by-Step Protocol for Recrystallization:

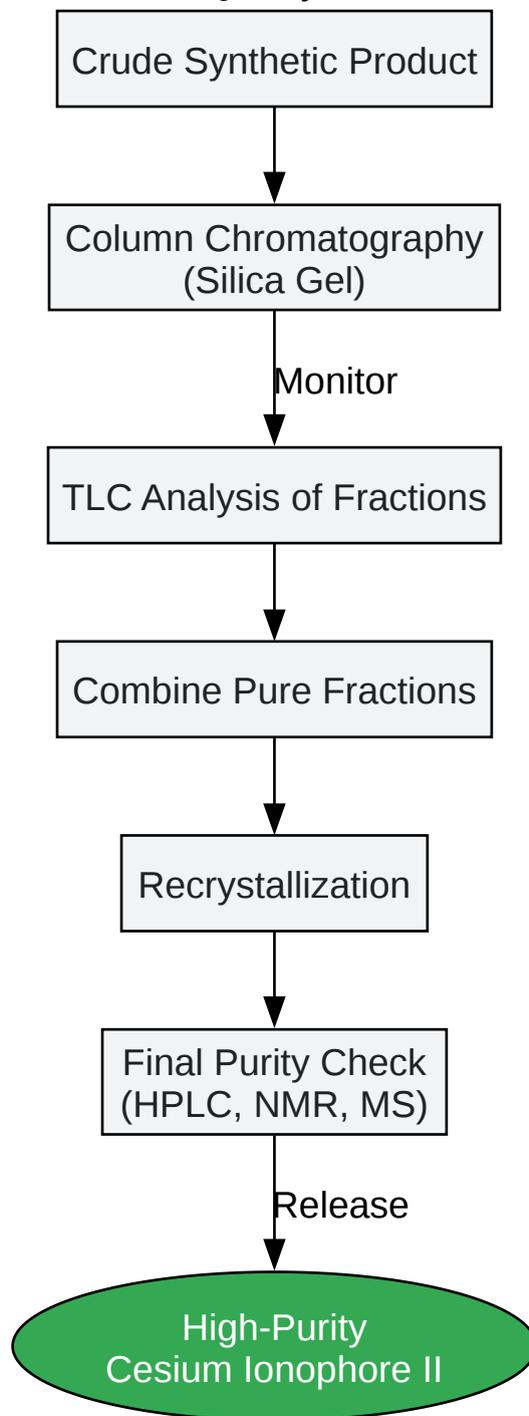
- **Dissolution:** In a flask, dissolve the chromatography-purified product in a minimal amount of a hot solvent in which it is highly soluble (e.g., chloroform).
- **Precipitation:** Slowly add a "poor" solvent (e.g., methanol) in which the product is insoluble until the solution becomes slightly turbid.
- **Crystal Formation:** Heat the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, and finally in an ice bath. Crystals of the pure product should

form.

- Isolation: Collect the crystals by vacuum filtration.
- Washing & Drying: Wash the crystals with a small amount of the cold, "poor" solvent and dry them under vacuum.

Overall Purification and QC Workflow

Purification and Quality Control Workflow



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Caption: Integrated workflow from crude product to final QC release.

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